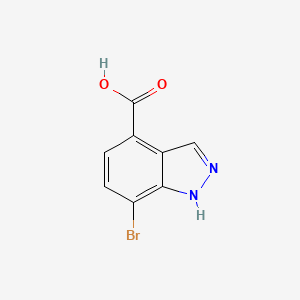

7-bromo-1H-indazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O2 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

7-bromo-1H-indazole-4-carboxylic acid |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

XNDUVRGXTDBEMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=NN2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 1h Indazole 4 Carboxylic Acid

Retrosynthetic Analysis of the 7-Bromo-1H-Indazole-4-Carboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials and synthetic routes. The primary disconnections involve the formation of the indazole ring and the introduction of the bromo and carboxylic acid functionalities.

One common approach is to disconnect the N-N bond of the pyrazole (B372694) ring, leading back to a suitably substituted o-aminobenzaldehyde or a related derivative. This strategy relies on a cyclization reaction to form the indazole core. Another key disconnection is at the C-Br and C-COOH bonds, suggesting that these functional groups can be introduced onto a pre-formed indazole scaffold through electrophilic substitution or directed metallation-carboxylation reactions.

Precursor Synthesis and Advanced Intermediates for Indazole Core Formation

The construction of the indazole core is a critical step in the synthesis of this compound. This typically involves the preparation of advanced intermediates that can undergo cyclization to form the bicyclic ring system.

Cyclization Reactions for Indazole Ring Construction

A variety of cyclization reactions are employed to construct the indazole ring. These methods often start from ortho-substituted anilines or related compounds. One widely used method is the intramolecular Ullmann-type reaction, which involves the cyclization of a hydrazone precursor. For example, a substituted benzene (B151609) derivative can undergo ortho-directed lithiation and subsequent formylation to produce an aldehyde. This aldehyde is then condensed with a hydrazine (B178648) to form a hydrazone, which can be cyclized using a copper catalyst to yield the indazole core. thieme-connect.com

Another approach involves the reaction of 2-formyl dialkylanilines with hydroxylamine, leading to the formation of a fused tricyclic pyridazino[1,2-a]indazolium ring system. nih.gov This method relies on the exchange of the N-O bond of an oxime for the N-N bond of the heterocycle. nih.gov The reaction of 2-halobenzonitriles with hydrazine hydrate (B1144303) is another effective method for constructing the 3-aminoindazole scaffold, which can be a precursor to other functionalized indazoles. semanticscholar.orgmdpi.com

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Trisubstituted benzene derivative | 1. Ortho-directed lithiation, DMF; 2. Methyl hydrazine; 3. Intramolecular Ullmann reaction (Cu-catalyzed) | Substituted 1H-indazole | thieme-connect.com |

| 2-Formyl dialkylanilines | Hydroxylamine | Fused tricyclic pyridazino[1,2-a]indazolium ring system | nih.gov |

| 2-Halobenzonitriles | Hydrazine hydrate | 3-Aminoindazole | semanticscholar.orgmdpi.com |

Regioselective Functionalization of the Indazole Core (e.g., Bromination at C7, Carboxylation at C4)

Once the indazole core is formed, regioselective functionalization is necessary to introduce the bromo and carboxylic acid groups at the C7 and C4 positions, respectively.

Bromination at C7: The direct and regioselective bromination at the C7 position of the indazole ring can be challenging. However, studies have shown that 4-substituted 1H-indazoles can undergo efficient and regioselective C7-bromination using N-bromosuccinimide (NBS). nih.govrsc.org The presence of a substituent at the C4 position can direct the bromination to the C7 position. nih.gov The reaction conditions, such as the solvent and temperature, can be optimized to achieve high yields of the desired 7-bromoindazole derivative. researchgate.net

Carboxylation at C4: The introduction of a carboxylic acid group at the C4 position can be achieved through various methods. One approach is to start with a precursor that already contains a group at the C4 position that can be converted to a carboxylic acid. Alternatively, direct carboxylation of the indazole ring can be performed, although this may lead to a mixture of isomers. A more controlled method involves the synthesis of a precursor like 6-bromo-1H-indazole-4-carboxylic acid, which has been synthesized in a multi-step process starting from 2-methylbenzoic acid. researchgate.net

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the this compound molecule in a more streamlined fashion, often by combining the ring formation and functionalization steps.

Diazotization-Based Cyclization Strategies

Diazotization-based cyclization is a classical and effective method for the synthesis of indazoles. This strategy typically involves the diazotization of an appropriately substituted o-toluidine (B26562) derivative, followed by an intramolecular cyclization. chemicalbook.com For the synthesis of this compound, a precursor such as 2-amino-3-bromo-6-methylbenzoic acid could be envisioned. Diazotization of the amino group would generate a diazonium salt, which could then undergo cyclization to form the indazole ring with the desired substitution pattern.

A related approach involves the reaction of diazonium salts with diazo compounds, which proceeds through a diazenium (B1233697) intermediate that can cyclize to form indazoles in excellent yields under mild, metal-free conditions. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated Functionalizations)

Transition metal-catalyzed reactions, particularly those mediated by palladium, have become powerful tools for the functionalization of heterocyclic compounds, including indazoles. nih.govacs.orgmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or other groups at specific positions of the indazole ring. nih.gov

For the synthesis of this compound, a palladium-catalyzed approach could involve the C-H activation and functionalization of a pre-formed indazole. For instance, a 4-substituted indazole can undergo regioselective C7-bromination, and the resulting 7-bromoindazole can then participate in further palladium-catalyzed reactions. nih.govrsc.org While direct palladium-catalyzed carboxylation at C4 is less common, a strategy could involve the introduction of a group at C4 that can be later converted to a carboxylic acid.

| Strategy | Key Reaction | Precursors | Reference |

|---|---|---|---|

| Diazotization-Based Cyclization | Diazotization followed by intramolecular cyclization | Substituted o-toluidines or related anilines | chemicalbook.com |

| Transition Metal-Catalyzed Coupling | Palladium-mediated C-H activation and functionalization | Pre-formed indazole scaffold | nih.govacs.orgmdpi.com |

Halogenation Strategies at the C7 Position

The introduction of a bromine atom at the C7 position of the 1H-indazole-4-carboxylic acid core is a key synthetic step, often achieved through regioselective bromination. Research has demonstrated that direct bromination of 4-substituted 1H-indazoles can be challenging due to the potential for reaction at multiple positions on the bicyclic ring system. However, specific and efficient methods have been developed to achieve C7 selectivity.

One successful strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent. Studies on the synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, have shown that direct bromination of the pre-formed indazole ring can lead to undesired regioisomers. semanticscholar.org A more effective approach involves the regioselective bromination of a precursor molecule prior to the formation of the indazole ring. chemrxiv.orgresearchgate.net For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) involves a highly regioselective bromination as a key step before the cyclization with hydrazine to form the indazole core. chemrxiv.orgresearchgate.net This two-step sequence, involving regioselective bromination followed by heterocycle formation, has proven to be an efficient method for producing C7-brominated indazoles on a large scale. chemrxiv.org

The choice of reaction conditions, including the brominating agent and solvent, is crucial for achieving high regioselectivity. For example, mild bromination conditions using NBS in the presence of sulfuric acid have been identified as effective for the synthesis of precursors to C7-brominated indazoles. semanticscholar.org

| Precursor | Brominating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-dichlorobenzonitrile | N-Bromosuccinimide (NBS) / H₂SO₄ | Mild conditions | 3-bromo-2,6-dichlorobenzonitrile | semanticscholar.org |

| 4-substituted 1H-indazole | N-Bromosuccinimide (NBS) | Direct bromination (can lead to mixtures) | 7-bromo-4-substituted-1H-indazole | semanticscholar.org |

Derivatization Reactions of this compound

The presence of both a carboxylic acid and a bromine atom on the indazole scaffold allows for a wide range of derivatization reactions, enabling the synthesis of diverse chemical libraries for various applications.

The carboxylic acid group at the C4 position is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a molecule.

Esterification: While specific examples for the direct esterification of this compound are not extensively detailed in the provided search context, general methods for esterifying indazole carboxylic acids are well-established. These typically involve reaction with an alcohol in the presence of an acid catalyst or using coupling agents. For related compounds like 1H-indazole-7-carboxylic acid, ester derivatives such as ethyl 1H-indazole-7-carboxylate and methyl 5-bromo-7-indazolecarboxylate are known, suggesting that standard esterification protocols would be applicable. chemicalbook.com

Amidation: The formation of amides from the carboxylic acid moiety is a common and versatile transformation. A variety of coupling reagents can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are effective for this purpose. google.com This method has been successfully used in the synthesis of indazole-3-carboxamide derivatives. researchgate.net Another approach is the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines. google.com The synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives highlights the utility of this reaction in generating libraries of bioactive compounds. researchgate.net

| Coupling Reagent/Catalyst | Amine Source | General Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| HATU/DIPEA | Primary or secondary amines | Organic solvent (e.g., DMF), room temperature | Indazole-4-carboxamide | google.com |

| Boric Acid | Primary or secondary amines | Heating in a suitable solvent | Indazole-4-carboxamide | google.com |

| DCC/HATU | Primary or secondary amines | Standard peptide coupling conditions | Indazole-4-carboxamide | google.com |

The bromine atom at the C7 position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents at the C7 position. This reaction involves the coupling of the C7-bromoindazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to C7-bromo-4-substituted-1H-indazoles, leading to the synthesis of a diverse range of C7-arylated indazole derivatives.

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond at the C7 position. This reaction couples the C7-bromoindazole with a primary or secondary amine, again using a palladium catalyst and a suitable ligand and base. This provides a direct route to 7-aminoindazole derivatives, which are valuable intermediates in drug discovery.

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially undergo substitution reactions. The regioselectivity of N-substitution, particularly N-alkylation, is a critical aspect of the chemical modification of the indazole core and is influenced by the reaction conditions and the substituents on the indazole ring.

Alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 alkylated products. nih.gov The choice of base and solvent can significantly influence the ratio of these isomers. For example, direct alkylation with an alkyl halide in the presence of a base like potassium carbonate in DMF can produce a mixture of N1 and N2 isomers. nih.gov In some cases, a Mitsunobu reaction with the corresponding alcohol can favor the formation of the N2-substituted product. nih.gov

Studies on the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid have shown that the position of the nitro group influences the site of hydroxymethylation, leading to either N1 or N2 substitution. acs.orgnih.gov Specifically, for 7-nitro-1H-indazole, the reaction favors the formation of the N2-substituted derivative. acs.orgnih.gov This indicates that the electronic properties of substituents on the benzene ring of the indazole can direct the regioselectivity of N-substitution.

| Reaction Type | Reagents/Conditions | Observed Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Mixture of N1 and N2 isomers | nih.gov |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Can favor N2-substitution | nih.gov |

| Hydroxymethylation | Formaldehyde, aq. HCl (with 7-nitro-1H-indazole) | Favors N2-substitution | acs.orgnih.gov |

Following the initial derivatization of the carboxylic acid group, further selective modifications can be carried out on the resulting side chain. This allows for the introduction of additional functional groups and the fine-tuning of the molecule's properties.

For indazole-3-carboxamide derivatives, a variety of chemical transformations can be envisioned on the amide side chain. For example, if the amine used in the amidation contains other functional groups, these can be selectively manipulated. A review of recent advances in indazole-containing derivatives highlights the synthesis of complex molecules where the carboxamide moiety is part of a larger, more elaborate structure. nih.gov This includes the synthesis of indazole-3-carboxamide hybrids bearing sulfocoumarin, coumarin, or 4-sulfamoylphenyl groups. nih.gov The synthesis of novel 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors also demonstrates the importance of side-chain modifications in developing targeted therapeutics. nih.gov These examples, while not specific to this compound, illustrate the potential for selective side-chain elaborations on indazole carboxamides to generate compounds with specific biological activities.

Structure Activity Relationship Sar and Rational Design Principles for 7 Bromo 1h Indazole 4 Carboxylic Acid Derivatives

Influence of the Bromo-Substituent at C7 on Molecular Interactions and Reactivity

The bromine atom at the C7 position of the indazole ring is not merely a placeholder but an active contributor to the molecule's chemical and biological properties. Its presence significantly influences the electronic distribution of the aromatic system, which can modulate the pKa of the indazole nitrogens and the carboxylic acid. This electronic effect can be crucial for establishing specific interactions with biological targets.

Furthermore, the C7-bromo group serves as a versatile synthetic handle for introducing further molecular diversity. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This allows for the regioselective introduction of various aryl or heteroaryl groups at the C7 position, enabling the exploration of a wide chemical space to probe interactions with target proteins. nih.gov For instance, the synthesis of 7-aryl-4-amido-1H-indazoles has been successfully achieved by leveraging the reactivity of the C7-bromo precursor. nih.gov

From a molecular interaction perspective, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. The lipophilicity conferred by the bromine atom can also enhance the compound's ability to penetrate cellular membranes and access intracellular targets. researchgate.net The enhanced reactivity provided by the bromine atom makes it an essential building block in the synthesis of various bioactive molecules. chemimpex.com

Role of the Carboxylic Acid Group at C4 in Biological Recognition and Physicochemical Modulation

The carboxylic acid group at the C4 position is a key pharmacophoric feature that profoundly impacts both the physicochemical properties and the biological activity of the derivatives. As a functional group that is typically ionized at physiological pH, it significantly enhances the water solubility of the molecule, which is a critical parameter for drug development. researchgate.net

In terms of biological recognition, the carboxylate anion is an excellent hydrogen bond acceptor and can also engage in ionic interactions with positively charged residues, such as arginine or lysine (B10760008), in a protein's active site. researchgate.net These interactions are often pivotal for anchoring the ligand within the binding pocket and ensuring high-affinity binding. The position of the carboxylic acid at C4 directs its interaction vector into a specific region of space relative to the core indazole scaffold.

Moreover, the carboxylic acid at C4 can be derivatized into a variety of other functional groups, such as esters or amides, to fine-tune the molecule's properties. This process of "bioisosteric replacement" can be used to modulate binding affinity, alter metabolic stability, or improve cell permeability. The electronic nature of the substituent at the C4 position has been shown to influence the reactivity of other positions on the indazole ring, indicating a degree of electronic communication across the scaffold. nih.gov

Impact of N-Substituents on the Indazole Scaffold Conformation and Activity

Substitution at the N1 or N2 positions of the indazole ring is a common strategy for modulating the pharmacological activity of this class of compounds. The indazole core itself has two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more stable. nih.gov Alkylation or arylation at these nitrogen atoms eliminates this tautomerism and allows for the introduction of substituents that can probe different regions of a target's binding site.

The nature of the N-substituent can have a dramatic effect on biological activity. SAR studies on related indazole series have shown that the choice of substituent can influence potency by several orders of magnitude. For example, in a series of N-substituted prolinamido indazoles developed as Rho kinase (ROCK) inhibitors, compounds with a benzyl (B1604629) substituent at the nitrogen were found to be superior to those with a benzoyl substituent. nih.gov This suggests that the flexibility and rotational freedom of the N-substituent are beneficial for activity, likely allowing the molecule to adopt an optimal conformation for binding. nih.gov

The table below illustrates the impact of different N-substituents on the inhibitory activity of a series of indazole derivatives against ROCK I, highlighting the sensitivity of the scaffold to modifications at this position.

| Compound | N-Substituent Type | Key Structural Feature | Relative ROCK I Inhibitory Activity | Reference |

|---|---|---|---|---|

| Series A | Benzyl | Flexible, single-bond linkage | High | nih.gov |

| Series B | Benzoyl | More rigid, carbonyl linker | Low | nih.gov |

Furthermore, the position of substitution (N1 vs. N2) is critical, as it dictates the spatial orientation of the substituent. Selective N-functionalization can be achieved under controlled reaction conditions, often favoring the less sterically hindered nitrogen atom. acs.org

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For derivatives of 7-bromo-1H-indazole-4-carboxylic acid, conformational analysis is crucial for understanding SAR. The indazole ring system itself is largely planar, but the substituents at the C4, C7, and particularly the N1/N2 positions introduce conformational flexibility. nih.gov

Stereochemistry is another critical aspect, especially when chiral centers are introduced in the substituents. The biological targets, being chiral themselves, often exhibit stereospecific binding. In the case of prolinamido indazole derivatives, the (S)-enantiomer was found to have significantly higher activity than the (R)-enantiomer, highlighting the importance of a precise three-dimensional arrangement of functional groups for effective molecular recognition. nih.gov

| Compound | Stereochemistry | Scaffold | Relative Activity | Reference |

|---|---|---|---|---|

| 4i | (S)-enantiomer | (1H-indazole-5-yl)-pyrrolidine-3-carboxamide | Higher | nih.gov |

| 4h | (R)-enantiomer | (1H-indazole-5-yl)-pyrrolidine-3-carboxamide | Lower | nih.gov |

Rational Design Strategies for Enhanced Molecular Recognition and Selectivity

The development of potent and selective inhibitors based on the this compound scaffold relies heavily on rational design strategies. A primary approach is structure-based drug design, which utilizes high-resolution structural information of the target protein, typically from X-ray crystallography or cryo-electron microscopy. nih.gov

By analyzing the co-crystal structure of a ligand bound to its target, medicinal chemists can identify key interactions and unoccupied pockets within the active site. nih.gov This knowledge allows for the design of new derivatives with modifications intended to form additional favorable interactions or to occupy unique binding clefts, thereby enhancing both affinity and selectivity. nih.gov For example, identifying a binding pocket exclusive to a specific target can guide the synthesis of ligands designed to occupy that region, leading to highly selective inhibitors. nih.gov

Computational tools, such as molecular docking and molecular dynamics simulations, are invaluable in this process. nih.gov Docking can predict the binding mode of virtual compounds, helping to prioritize synthetic efforts. nih.govnih.gov Molecular dynamics can simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of key interactions. nih.gov These in silico methods, combined with a deep understanding of the SAR principles discussed above, create a powerful workflow for the iterative optimization of lead compounds toward clinical candidates.

Investigation of Molecular Mechanisms and Biological Target Modulation by 7 Bromo 1h Indazole 4 Carboxylic Acid Analogs

Enzyme Inhibition Studies and Mechanistic Elucidation

The ability of 7-bromo-1H-indazole-4-carboxylic acid analogs to inhibit specific enzymes is a cornerstone of their therapeutic promise. These interactions are often characterized by high potency and selectivity, offering avenues for the development of targeted therapies.

Indazole derivatives have emerged as a significant class of protein kinase inhibitors, targeting key players in oncogenic signaling pathways. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Several studies have highlighted the potent inhibitory effects of indazole analogs on FGFRs. For instance, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range, with the most active compound showing IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov Another study identified a 1H-indazole derivative as a potent inhibitor of wild-type and gatekeeper mutant FGFR4 with an IC50 of 2.4 nM. rsc.org

Phosphoinositide-dependent kinase-1 (PDK1): Fragment-based drug discovery has identified aminoindazole derivatives as potent and lead-like PDK1 inhibitors. acs.orgnih.gov These compounds exhibit high ligand efficiency and provide a basis for further optimization. acs.org The development of 4-(1H-indol-6-yl)-1H-indazole compounds has also been pursued for their potential as PDK1 inhibitors. researchgate.net

Akt (Protein Kinase B): Indazole-based compounds have been developed as potent, ATP-competitive, and reversible inhibitors of Akt activity. sigmaaldrich.com One such analog demonstrated a Ki of 0.16 nM. sigmaaldrich.com These inhibitors have shown efficacy in significantly slowing tumor growth in vivo. sigmaaldrich.com Furthermore, 7-substituted indazole analogs of the Akt inhibitor A-443654 have been synthesized to selectively target engineered mutant versions of Akt, allowing for the specific investigation of its signaling pathways. nih.govnih.gov

Extracellular signal-regulated kinase (ERK): A series of 1H-indazole amide derivatives have been evaluated for their activity against ERK1/2. The most advanced compounds in this series displayed potent enzymatic and cellular activity, with IC50 values ranging from 9.3 to 25.8 nM. mdpi.com

While the broader class of indazole derivatives shows significant promise as kinase inhibitors, specific inhibitory data for this compound analogs against Epidermal Growth Factor Receptor (EGFR) remains less defined in the reviewed literature.

| Compound Class | Target Kinase | Reported IC50/Ki Values |

|---|---|---|

| 1H-Indazole Derivatives | FGFR1 | 2.0 ± 0.4 µM |

| 1H-Indazole Derivatives | FGFR2 | 0.8 ± 0.3 µM |

| 1H-Indazole Derivatives | FGFR3 | 4.5 ± 1.6 µM |

| 1H-Indazole Derivative | FGFR4 | 2.4 nM |

| Indazole-Pyridine Analogue | Akt | 0.16 nM (Ki) |

| 1H-Indazole Amide Derivatives | ERK1/2 | 9.3 - 25.8 nM |

Beyond kinases, this compound analogs and related indazole derivatives modulate the activity of a diverse array of other enzyme families.

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole scaffold is a novel pharmacophore for potent IDO1 inhibition. nih.gov Structure-activity relationship (SAR) studies have revealed that substituents at the 4- and 6-positions of the indazole ring significantly influence inhibitory activity. nih.gov One 6-bromo-1H-indazole derivative, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, has been specifically noted in these studies. nih.gov A series of 1H-indazole derivatives showed inhibitory activity, with the most potent compound exhibiting an IC50 value of 5.3 µM. nih.gov Molecular docking studies suggest that these compounds interact with the heme ferrous ion and key hydrophobic pockets of the enzyme. nih.govnih.govacs.org

Cyclooxygenase-2 (COX-2): Indazole derivatives have been developed as selective COX-2 inhibitors. nih.gov A series of (aza)indazole compounds demonstrated high affinity and selectivity for the COX-2 enzyme, with one of the most effective derivatives exhibiting a COX-2 IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.gov The non-selective nature of traditional non-steroidal anti-inflammatory drugs (NSAIDs) can lead to gastrointestinal side effects due to COX-1 inhibition, making selective COX-2 inhibitors a desirable therapeutic goal. nih.gov

DNA Gyrase B: Indazole derivatives have been identified as a novel class of bacterial DNA gyrase B inhibitors, a validated target for antibacterial agents. acs.orgnih.gov These compounds have shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens. acs.org For instance, certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share structural similarities with indazoles, strongly inhibit S. aureus and B. subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov

Protein Kinase C-beta (PKC-β) and Akt: As discussed previously, indazole derivatives are potent inhibitors of Akt. sigmaaldrich.comsigmaaldrich.comnih.govnih.gov Additionally, novel indolylindazolylmaleimides have been synthesized as low-nanomolar inhibitors of PKC-beta with good to excellent selectivity over other PKC isozymes. nih.gov In a cell-based assay, these compounds effectively blocked PKC-betaII-induced IL-8 release with IC50 values in the 20-25 nM range. nih.gov Ruboxistaurin, a macrocyclic bisindolylmaleimide, is a selective inhibitor of PKCβ1 (IC50 = 4.7 nM) and PKCβ2 (IC50 = 5.9 nM). mdpi.com

| Compound Class | Target Enzyme | Reported IC50 Values |

|---|---|---|

| 1H-Indazole Derivative | IDO1 | 5.3 µM |

| (Aza)indazole Derivative | COX-2 | 0.409 µM |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | S. aureus DNA Gyrase B | 0.15 µg/mL |

| N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | B. subtilis DNA Gyrase B | 0.25 µg/mL |

| Indolylindazolylmaleimides | PKC-betaII | 20 - 25 nM |

| Ruboxistaurin | PKC-β1 | 4.7 nM |

| Ruboxistaurin | PKC-β2 | 5.9 nM |

Receptor Ligand Binding and Signal Transduction Pathway Modulation

The ability of this compound analogs to bind to specific receptors and modulate downstream signaling pathways is a key aspect of their biological activity. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a primary target for many indazole derivatives. nih.gov A series of 3-amino-1H-indazole derivatives were shown to target this pathway, leading to broad-spectrum antiproliferative activity. nih.gov One compound, in particular, inhibited the PI3K/Akt/mTOR pathway, leading to the induction of G2/M cell cycle arrest and apoptosis in gastric cancer cells. nih.gov This compound also inhibited the migration and invasion of cancer cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT). nih.gov

Cellular Pathway Perturbation Studies (e.g., Calcium Channel Modulation, Anti-Proliferative Research Modalities)

Calcium Channel Modulation: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in mast cell activation and subsequent inflammatory responses. nih.govnih.gov The specific regiochemistry of the amide linker at the 3-position of the indazole ring is critical for this inhibitory activity. nih.gov One such derivative, an indazole-3-carboxamide, actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer is inactive. nih.govnih.gov Further studies on indazole-3-carboxamides have demonstrated their ability to potently and selectively block store-operated calcium entry (SOCE) via the Orai channel, with lead compounds showing IC50 values of 3-4 µM in patch-clamp experiments. digitellinc.com These compounds exhibit a fast-onset and reversible mode of action, suggesting they may act as direct pore blockers. digitellinc.com

Anti-Proliferative Research Modalities: A significant body of research has demonstrated the potent anti-proliferative effects of indazole derivatives across a variety of human cancer cell lines. nih.gov For instance, a series of 3-amino-1H-indazole derivatives exhibited broad-spectrum antiproliferative activity against HT-29 (colon), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cancer cells, with IC50 values for the most potent compound ranging from 0.43 to 3.88 µM. nih.gov Another study on indazole derivatives reported potent growth inhibitory activity against several cancer cell lines, with IC50 values for the lead compound ranging from 0.23 to 1.15 µM. rsc.org This compound was shown to inhibit cell proliferation and colony formation, and to promote apoptosis in a dose-dependent manner. researchgate.net

| Compound Class | Cancer Cell Line | Reported IC50 Values |

|---|---|---|

| 3-Amino-1H-indazole Derivative (W24) | HT-29 (Colon) | 0.43 - 3.88 µM |

| MCF-7 (Breast) | ||

| A-549 (Lung) | ||

| HepG2 (Liver) | ||

| HGC-27 (Gastric) | ||

| Indazole Derivative (2f) | Various Cancer Cell Lines | 0.23 - 1.15 µM |

Gene Expression and Protein Regulation Studies

The interaction of this compound analogs with their molecular targets can lead to significant alterations in gene and protein expression, ultimately driving their cellular effects. For example, the inhibition of the PI3K/Akt/mTOR pathway by 3-amino-1H-indazole derivatives leads to the regulation of proteins involved in cell cycle progression and apoptosis, such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, these compounds can reduce the mRNA expression levels of transcription factors like Snail and Slug, which are key regulators of the epithelial-mesenchymal transition and cancer cell invasion. nih.gov In studies on other indazole derivatives, treatment of breast cancer cells led to the upregulation of the pro-apoptotic proteins cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org These compounds also caused a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2), which are involved in cancer cell migration and invasion. rsc.org

Investigation of Antimicrobial and Antiparasitic Actions at the Cellular Level

Indazole derivatives, including those with bromo substitutions, have demonstrated promising antimicrobial and antiparasitic activities.

Antimicrobial Actions: A series of novel 4-bromo-1H-indazole derivatives designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein, showed significant in vitro antibacterial activity. researchgate.net Certain compounds were particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. researchgate.net Notably, some derivatives exhibited activity against penicillin-resistant Staphylococcus aureus that was significantly more potent than the reference compound 3-methoxybenzamide. researchgate.net The mechanism of action for many indazole-based antibacterials is the inhibition of DNA gyrase B. acs.orgnih.govresearchgate.net

Antiparasitic Actions: While specific studies on the antiparasitic actions of this compound analogs are not extensively detailed in the reviewed literature, the broader class of nitrogen-containing heterocyclic compounds, including indazoles, is known to possess a wide range of biological activities, which historically includes antiparasitic effects. Further research in this area is warranted to explore the full potential of these compounds.

| Bacterial Strain | Compound Class | Activity/MIC |

|---|---|---|

| Penicillin-resistant S. aureus | 4-bromo-1H-indazole derivatives | 256-fold more potent than 3-methoxybenzamide |

| S. pyogenes PS | 4-bromo-1H-indazole derivative (compound 9) | 4 µg/mL |

Computational Chemistry Approaches in the Research of 7 Bromo 1h Indazole 4 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure. For 7-bromo-1H-indazole-4-carboxylic acid, QM calculations can elucidate electron distribution, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. These calculations also help in predicting sites susceptible to electrophilic or nucleophilic attack, which is invaluable for designing synthetic routes. For instance, theoretical calculations on indazole derivatives have been used to provide a sound basis for experimental observations regarding their reactivity. nih.gov Studies on related indazole structures have employed DFT to analyze the HOMO-LUMO energy gap, offering insights into their molecular stability and chemical behavior. nih.gov

Table 1: Key Parameters from Quantum Mechanical Calculations of Indazole Derivatives

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Relates to the ability to donate an electron. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Relates to the ability to accept an electron. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A smaller gap often implies higher reactivity. |

| Electrostatic Potential | Maps charge distribution on the molecule's surface. | Identifies regions for non-covalent interactions. |

| Dipole Moment | Measures the polarity of the molecule. | Influences solubility and binding interactions. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking is primarily used to predict its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor. This method is crucial for identifying potential therapeutic targets and understanding the structural basis of the compound's activity.

The process involves placing the ligand (the indazole compound) into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. researchgate.netresearchgate.net Docking studies on various indazole derivatives have successfully identified key amino acid residues involved in binding, such as through hydrogen bonds or hydrophobic interactions. researchgate.netd-nb.info For example, studies on similar compounds have revealed interactions with key residues like Asp1046 in the VEGFR tyrosine kinase domain, which is crucial for inhibitory activity. d-nb.info These insights are vital for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity. nih.govtu.edu.iq

Table 2: Example of Molecular Docking Results for Indazole Analogs

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3NT1 | (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone | -8.49 | Gly526 | researchgate.net |

| VEGFR-2 Tyrosine Kinase | 2OH4 | 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | -8.76 | Asp1046, Leu889, Val848 | d-nb.info |

De Novo Drug Design Methodologies Incorporating Indazole Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The indazole ring is considered a "privileged scaffold" because it is a structural component in numerous biologically active compounds and approved drugs. researchgate.netrsc.org

Methodologies incorporating the indazole scaffold can be fragment-based, where small molecular fragments are computationally linked together within the constraints of a target's binding site to build a novel ligand. This approach has been used to discover novel 1H-indazole-based derivatives as kinase inhibitors. nih.gov For a starting molecule like this compound, de novo design algorithms could explore modifications to its structure, such as adding or replacing functional groups, to optimize interactions with a specific target and improve its drug-like properties. These strategies aim to explore new chemical space and generate compounds with high novelty and potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. distantreader.orgaboutscience.eu For indazole derivatives, QSAR models can predict the therapeutic activity of untested compounds, including analogs of this compound, thereby prioritizing which molecules to synthesize and test experimentally. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of chemical information (e.g., physicochemical, electronic, or topological properties), are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that correlates these descriptors with the observed activity. aboutscience.euresearchgate.net The predictive power of the resulting model is assessed through rigorous validation techniques. distantreader.orgresearchgate.net These models provide valuable insights into which structural features are crucial for a compound's biological effect. nih.gov

Table 3: Statistical Parameters Used in QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Squared Correlation Coefficient) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model, determined by internal validation. | > 0.5 |

| pred_r² (External r²) | Measures the predictive ability of the model on an external set of compounds not used in model generation. | > 0.5 |

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms over time. nih.gov An MD simulation of a this compound-protein complex can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding interface, and conformational changes in both the ligand and the protein upon binding. frontiersin.orgescholarship.org

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov Analysis of this trajectory can yield crucial information on the binding free energy, the flexibility of different regions of the protein, and the specific interactions that contribute most to the stability of the complex. researchgate.net MD simulations are computationally intensive but provide a level of detail that is essential for a thorough understanding of the molecular recognition process and for the rational design of more effective drugs. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 7 Bromo 1h Indazole 4 Carboxylic Acid Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. For 7-bromo-1H-indazole-4-carboxylic acid, HRMS provides unambiguous confirmation of its chemical formula, C₈H₅BrN₂O₂. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation and preserve the molecular ion. The high resolving power of the mass analyzer allows for the determination of the mass-to-charge ratio (m/z) with a high degree of accuracy, typically to four or five decimal places. This level of precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [M+H]⁺

| Isotope | m/z (calculated) | Relative Abundance (%) |

| C₈H₆⁷⁹BrN₂O₂⁺ | 240.9662 | 100.0 |

| C₈H₆⁸¹BrN₂O₂⁺ | 242.9641 | 97.3 |

This table presents the theoretical isotopic pattern for the protonated molecule. The presence of this distinct pattern in an experimental HRMS spectrum would be a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and provides detailed information about the connectivity of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum would be of particular interest, showing signals for the protons on the indazole ring. The chemical shifts and coupling constants of these protons would be diagnostic for the substitution pattern. For a related compound, 5-bromo-1H-indazole-3-carboxylic acid, the aromatic protons appear in the range of δ 7.5-8.2 ppm chemicalbook.com. The protons on the benzene (B151609) portion of the indazole ring would likely appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships. The proton at position 3 of the indazole ring would likely appear as a singlet. Additionally, a broad singlet corresponding to the acidic proton of the carboxylic acid group would be expected, typically downfield. The N-H proton of the indazole ring would also present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum would show signals for the eight carbon atoms of the this compound core. The carbon atom of the carboxylic acid group would be expected to resonate at a significantly downfield chemical shift (typically >165 ppm). The carbon atoms attached to the bromine and nitrogen atoms would also have characteristic chemical shifts.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign which protons are adjacent to each other in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 3 | 8.3 - 8.5 | 135 - 140 |

| 5 | 7.4 - 7.6 | 120 - 125 |

| 6 | 7.2 - 7.4 | 125 - 130 |

| 7a | - | 140 - 145 |

| 3a | - | 120 - 125 |

| 4-COOH | 12.0 - 13.0 (broad) | 165 - 170 |

| N1-H | 13.0 - 14.0 (broad) | - |

Note: These are predicted values based on known data for similar indazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹. The N-H stretching vibration of the indazole ring would likely appear as a moderate band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are also visible in the Raman spectrum, non-polar bonds such as C=C bonds in the aromatic ring often give rise to strong Raman signals. The symmetric stretching of the aromatic rings would be particularly prominent. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| N-H (Indazole) | Stretching | 3300 - 3400 | Moderate |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Moderate |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Moderate |

| C-Br | Stretching | < 700 | Moderate |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would not only confirm the connectivity of the atoms but also provide valuable information about the intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound itself is not publicly available, the crystal structure of a related derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, has been reported. In this structure, the pyrazole (B372694) and benzene rings are nearly co-planar. The molecules form inversion dimers through N—H···N hydrogen bonds. These dimers are further linked into a three-dimensional network by weak aromatic π–π stacking interactions and C—H···O and C—H···Br hydrogen bonds. It is plausible that this compound would also exhibit extensive hydrogen bonding in the solid state, likely involving the carboxylic acid groups and the indazole N-H protons, leading to the formation of dimers or polymeric chains.

Chromatographic Techniques for Separation and Purity Determination (HPLC, GC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a characteristic property under a specific set of conditions. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Diode-array detection (DAD) can provide a UV-Vis spectrum of the eluting peak, which can be used for peak identification and purity assessment.

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of the carboxylic acid group, direct analysis of this compound by GC is challenging. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would make the compound amenable to GC analysis. This approach could be used for purity assessment and for the detection of volatile impurities.

Emerging Research Directions and Potential Applications in Chemical Biology and Material Science

Development of Novel Synthetic Routes for Scalable Production and Process Intensification

The advancement of research and the ultimate application of 7-bromo-1H-indazole-4-carboxylic acid and its derivatives are contingent upon the development of efficient and scalable synthetic methodologies. Traditional batch synthesis methods often present challenges related to safety, reproducibility, and scalability. acs.orgvapourtec.com To overcome these limitations, flow chemistry is emerging as a powerful alternative for the synthesis of indazole derivatives. acs.orgvapourtec.commdpi.com This technology offers enhanced control over reaction parameters, improved safety profiles, and the potential for seamless scaling from laboratory to industrial production. vapourtec.com The application of flow reactors to the synthesis of substituted indazoles has been shown to be a safe and scalable route, enabling the rapid production of multi-gram quantities on demand. acs.orgvapourtec.com Future research in this area will likely focus on adapting and optimizing flow chemistry protocols for the specific synthesis of this compound, potentially leading to process intensification and more cost-effective production.

Key advantages of flow chemistry for the production of indazole derivatives include:

| Parameter | Description | Reference |

|---|---|---|

| Increased Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with exothermic reactions. | acs.orgvapourtec.com |

| Improved Reproducibility | Precise control over reaction time, temperature, and mixing leads to more consistent product quality. | acs.orgvapourtec.com |

| Enhanced Scalability | Production can be increased by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. | acs.orgvapourtec.com |

Exploration of Bioorthogonal Chemistry Applications and Bioconjugation Strategies

The functional groups present in this compound, namely the carboxylic acid and the bromo substituent, offer potential handles for bioorthogonal reactions and bioconjugation. The carboxylic acid can be readily activated to form amide bonds with amine-containing biomolecules, such as proteins or peptides. The bromo group, while less reactive than an iodo group, can participate in transition metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of functionalities, including bioorthogonal handles like alkynes or azides for click chemistry. The development of methods for the regioselective functionalization of the indazole core is crucial for these applications. chim.it While direct studies on the bioorthogonal applications of this specific compound are not yet prevalent, the versatility of the indazole scaffold suggests significant potential in this area.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. morressier.com This approach utilizes small, low-molecular-weight compounds (fragments) as starting points for the development of more potent and selective drug candidates. The indazole core is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govrsc.org Several FDA-approved drugs contain the indazole scaffold. rsc.orgbldpharm.com this compound, with its relatively simple structure and molecular weight, fits the criteria for an ideal fragment. The bromo and carboxylic acid groups provide vectors for synthetic elaboration, allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR). nih.govnih.gov The integration of this and similar indazole-based fragments into FBDD screening libraries could lead to the discovery of novel inhibitors for a variety of biological targets. nih.gov

Probing Novel Biological Targets and Therapeutic Areas

Indazole derivatives have demonstrated a wide range of biological activities, with anti-tumor properties being particularly prominent. rsc.orgnih.gov They have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.govrsc.org The indazole scaffold has been successfully employed in the development of inhibitors for targets such as fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and Aurora kinases. nih.govbenthamdirect.comresearchgate.net The structural features of this compound make it a promising starting point for the design of new kinase inhibitors. The indazole core can act as a hinge-binding motif, a common interaction mode for kinase inhibitors, while the bromo and carboxylic acid groups can be modified to achieve potency and selectivity for specific kinase targets. nih.gov Further exploration of this scaffold could lead to the identification of inhibitors for novel biological targets and the development of therapies for a range of diseases, including various cancers. nih.govresearchgate.net

| Potential Kinase Targets for Indazole Derivatives | Therapeutic Relevance | Reference |

|---|---|---|

| Fibroblast Growth Factor Receptors (FGFRs) | Oncogene addiction in various cancers, including bladder and lung cancer. | nih.govnih.govbenthamdirect.com |

| Vascular Endothelial Growth Factor Receptors (VEGFRs) | Angiogenesis, a critical process in tumor growth and metastasis. | nih.gov |

| Aurora Kinases | Cell cycle regulation and mitosis; often overexpressed in tumors. | nih.gov |

| Pim Kinases | Cell survival and proliferation; implicated in various hematological and solid tumors. | nih.gov |

Application as Chemical Probes for Cellular and Biochemical Research

Chemical probes are essential tools for dissecting complex biological processes. The development of fluorescent probes based on the indazole scaffold is an emerging area of research. researchgate.netnih.gov Certain substituted indazoles exhibit intrinsic fluorescence, and their photophysical properties can be tuned through chemical modification. nih.govrsc.orgacs.org The this compound scaffold could be elaborated to create fluorescent probes for specific cellular targets. For example, the carboxylic acid could be used to attach a targeting moiety, while the electronic properties of the indazole ring could be modulated to optimize fluorescence quantum yield and Stokes shift. nih.gov Such probes could be used for imaging the localization and activity of proteins in living cells, providing valuable insights into cellular function and disease mechanisms.

Utilization in Organic Electronics and Advanced Materials

Heterocyclic compounds, including imidazole (B134444) and its derivatives, are of significant interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs). tandfonline.comgoogle.commdpi.comresearchgate.net These materials can function as emitters, hosts, or electron-transporting materials. tandfonline.comresearchgate.net While the direct application of this compound in this area has not been extensively explored, the indazole core shares structural similarities with other heterocycles used in organic electronics. The extended π-system of the indazole ring suggests that it could possess interesting photophysical and electronic properties. rsc.org Future research could focus on synthesizing derivatives of this compound with modified electronic properties to evaluate their potential in applications such as OLEDs, organic solar cells, and organic field-effect transistors. google.comrsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 7-bromo-1H-indazole-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination of indazole precursors or coupling reactions. For example, nucleophilic substitution at the 7-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) can introduce the bromine moiety. Carboxylic acid groups are often introduced via hydrolysis of ester intermediates (e.g., methyl esters under alkaline conditions). Optimization focuses on:

- Temperature control to minimize side reactions (e.g., over-bromination).

- Catalyst selection (e.g., Lewis acids like FeCl₃ for regioselective bromination).

- Purification via recrystallization or column chromatography to isolate high-purity products .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 12h | 65–75 | |

| Ester Hydrolysis | NaOH (aq), EtOH, reflux, 6h | >90 |

Q. How is this compound characterized analytically?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and confirm regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (241.04 g/mol; C₈H₅BrN₂O₂) .

Q. What structure-activity relationships (SARs) are reported for derivatives of this compound?

- Methodological Answer : Modifications at the 4-carboxylic acid and 7-bromo positions influence bioactivity:

- Carboxylic acid group : Essential for hydrogen bonding with target enzymes (e.g., kinase active sites). Esterification reduces polarity, enhancing membrane permeability .

- Bromine substituent : Increases electrophilicity, aiding in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives). Substitution with smaller halogens (Cl/F) alters steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of indazole precursors be addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : The 4-carboxylic acid group directs bromination to the 7-position via electronic effects.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring para-substitution.

- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products (7-bromo), while higher temperatures may lead to isomerization .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies arise from variations in:

- Assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀ values).

- Cell line specificity (e.g., differential expression of target proteins in cancer models).

Mitigation strategies: - Meta-analysis of published data to identify consistent trends.

- Standardized protocols (e.g., NIH/NCATS guidelines for dose-response assays) .

Q. What experimental designs are optimal for studying the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Key approaches include:

- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

- Crystallography : Co-crystallization with target enzymes (e.g., COX-2 for anti-inflammatory studies) to map binding interactions.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

Q. What strategies improve the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Salt formation : Sodium or potassium salts enhance aqueous solubility.

- Prodrug design : Ester prodrugs (e.g., methyl esters) improve bioavailability, with in vivo hydrolysis releasing the active acid.

- Co-solvents : DMSO/PEG mixtures maintain compound integrity in cell-based assays .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on the tautomeric forms of this compound?

- Methodological Answer : Tautomerism (1H vs. 2H-indazole) is resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.